molecular formula C12H17N3O B7843034 N-methyl-4-(piperazin-1-yl)benzamide

N-methyl-4-(piperazin-1-yl)benzamide

Cat. No. B7843034
M. Wt: 219.28 g/mol
InChI Key: XEOQESAWYCGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(piperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-(piperazin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-(piperazin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Affinity

  • N-methyl-4-(piperazin-1-yl)benzamide derivatives have been studied for their affinity to dopamine receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring of these compounds have led to the identification of derivatives with moderate affinity for the dopamine D3 receptor. Certain derivatives exhibited high selectivity over D2, D4, 5-HT1A, and alpha1 receptors, making them potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the possibility of (11)C labeling (Leopoldo et al., 2002).

Metabolism in Chronic Myelogenous Leukemia

  • The metabolism of Flumatinib, a tyrosine kinase inhibitor containing a N-methyl-4-(piperazin-1-yl)benzamide structure, has been studied in patients with chronic myelogenous leukemia (CML). The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This highlights the metabolic role of N-methyl-4-(piperazin-1-yl)benzamide structures in antineoplastic drugs (Gong et al., 2010).

Electrophoretic Separation Techniques

  • Nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including N-methyl-4-(piperazin-1-yl)benzamide derivatives. This method is effective for quality control in pharmaceuticals, demonstrating the role of N-methyl-4-(piperazin-1-yl)benzamide derivatives in analytical chemistry (Ye et al., 2012).

Development of Glycine Transporter-1 Inhibitors

  • N-methyl-4-(piperazin-1-yl)benzamide derivatives have been explored in the design of glycine transporter-1 (GlyT-1) inhibitors. These derivatives possess in vitro GlyT-1 potency and selectivity, favorable ADME and pharmacological profiles, and are effective in vivo in increasing extracellular glycine levels (Cioffi et al., 2016).

Antibacterial Activity of Metal Complexes

  • Benzamides with a piperazine substituent, including N-methyl-4-(piperazin-1-yl)benzamide, have been synthesized and their metal complexes studied for antibacterial activity. The copper complexes of these benzamides showed better activities against several bacteria compared to the free ligands, indicating potential applications in developing antibacterial agents (Khatiwora et al., 2013).

properties

IUPAC Name

N-methyl-4-piperazin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOQESAWYCGQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(piperazin-1-yl)benzamide

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-N-methylbenzamide (6 g, 39.2 mmol) in DMSO (Volume: 24.0 mL) was added piperazine (16.87 g, 196 mmol) at 23° C. The reaction was stirred at 120° C. for 68 hr. The reaction mixture was poured into ice (261 g) and the reaction vessel was rinsed with H2O (50 mL). Next, celite (30 g) was added to aid the filtration. The resulting suspension was warmed to 100° C., cooled to 40° C., filtered, and rinsed with warm H2O (4×50 mL). The resulting solid was dried in vacuo. The filtrate was stirred at room temperature overnight affording a suspension. The suspension was filtered, rinsed with H2O (3×25 mL), and the resulting solid was dried in vacuo. The cloudy filtrate was filtered once again through a medium fritted funnel and rinsed with H2O (3×10 mL). Added NaCl (200.1 g) to the filtrate, cooled on ice, filtered, rinsed with cold H2O (3×25 mL), and dried the resulting solid in vacuo. Re-suspended the purified product in H2O (30 mL), stirred for 30 min at 23° C., filtered, rinsed with H2O (3×5 mL), and dried the resulting solid in vacuo. The purified product was re-suspended in ACN (25 mL), agitated for 10 min, and dried in vacuo. This procedure was repeated three times to provide N-methyl-4-(piperazin-1-yl)benzamide (5.64 g, 25.7 mmol, 65.7% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.29 (br. s., 1 H) 2.74 (d, J=4.55 Hz, 3 H) 2.77-2.86 (m, 4 H) 3.08-3.18 (m, 4 H) 6.91 (m, 2 H) 7.69 (m, 2 H) 8.13 (q, J=4.04 Hz, 1 H). ESI-MS: m/z 220.2 (M+H)+. mp=153.9-156.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
261 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-methyl-4-(piperazin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.